3-(3-Bromophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(3-Bromophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound that features a bromophenyl group attached to an azetidine ring, which is further connected to a carboxylic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenol, is reacted with an appropriate alkylating agent to form 3-bromophenylmethyl ether.
Azetidine Ring Formation: The bromophenylmethyl ether is then subjected to a cyclization reaction with an azetidine precursor under basic conditions to form the azetidine ring.
Esterification: The azetidine intermediate is then esterified with tert-butyl chloroformate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include azetidine derivatives with various substituents.
Oxidation: Products include phenolic or quinone derivatives.
Reduction: Products include alcohol derivatives of the original ester.
Scientific Research Applications
3-(3-Bromophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to target proteins.
In Organic Synthesis: Acts as a versatile intermediate, facilitating the formation of various chemical bonds through its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with the bromine atom in the para position.
3-(3-Chlorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-(3-Bromophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. The azetidine ring adds to its structural complexity, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 3-[(3-bromophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-6-4-5-12(16)7-13/h4-7,11H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSWPMCAPAWEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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